N-hydroxy-2,4,5-trimethoxybenzamide literature review
N-hydroxy-2,4,5-trimethoxybenzamide literature review
An In-depth Technical Guide to N-hydroxy-2,4,5-trimethoxybenzamide: Synthesis, Biological Profile, and Therapeutic Potential
Introduction
N-hydroxy-2,4,5-trimethoxybenzamide is a synthetic compound belonging to the hydroxamic acid class of molecules. Its structure, featuring a trimethoxylated benzene ring coupled to a hydroxamic acid moiety (-C(=O)N-OH), suggests a strong potential for biological activity, particularly in the realm of oncology. The hydroxamic acid group is a well-established zinc-binding functional group, a key feature for inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs). This guide provides a comprehensive overview of the synthesis, theoretical mechanism of action, potential therapeutic applications, and analytical methodologies for N-hydroxy-2,4,5-trimethoxybenzamide, aimed at researchers and professionals in drug development.
Physicochemical Properties and Synthesis
The foundational step in evaluating any novel compound is understanding its chemical identity and developing a reliable synthetic pathway.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | N-hydroxy-2,4,5-trimethoxybenzamide | Inferred |
| Molecular Formula | C₁₀H₁₃NO₅ | PubChem[1] |
| Molecular Weight | 227.21 g/mol | PubChem[1] |
| Canonical SMILES | COC1=C(C=C(C(=O)NO)C=C1OC)OC | Inferred |
| Appearance | Likely a solid powder at room temperature | Inferred from starting material[2] |
Rationale for Synthesis Design
The synthesis of N-hydroxy-2,4,5-trimethoxybenzamide originates from its corresponding carboxylic acid, 2,4,5-trimethoxybenzoic acid. The primary challenge in forming the N-hydroxyamide bond is the activation of the carboxylic acid to facilitate nucleophilic attack by hydroxylamine. A common and effective strategy involves converting the carboxylic acid to a more reactive acyl chloride. This intermediate readily reacts with hydroxylamine hydrochloride in the presence of a base to yield the desired hydroxamic acid.
Experimental Protocol: Synthesis of N-hydroxy-2,4,5-trimethoxybenzamide
This protocol outlines a standard laboratory procedure for the synthesis.
Step 1: Activation of Carboxylic Acid (Formation of Acyl Chloride)
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trimethoxybenzoic acid (1.0 eq).[2]
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Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in a fume hood.
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Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting 2,4,5-trimethoxybenzoyl chloride is typically used in the next step without further purification.
Step 2: Formation of the Hydroxamic Acid
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In a separate flask, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq) and a base such as triethylamine (TEA) or sodium hydroxide (NaOH) (2.0 eq) in a suitable solvent like dichloromethane (DCM) or a biphasic system with water at 0°C.
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Slowly add the 2,4,5-trimethoxybenzoyl chloride (dissolved in a minimal amount of DCM) to the hydroxylamine solution dropwise, maintaining the temperature at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, perform an aqueous workup. Acidify the mixture with dilute HCl to precipitate the product.
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Filter the resulting solid, wash with cold water, and dry under vacuum to yield N-hydroxy-2,4,5-trimethoxybenzamide.
Caption: General mechanism of HDAC inhibition by hydroxamic acids.
Potential Anti-inflammatory Activity
The starting material, 2,4,5-trimethoxybenzoic acid, has been shown to inhibit inflammatory responses by targeting the NF-κB and STAT signaling pathways. [3]It is plausible that N-hydroxy-2,4,5-trimethoxybenzamide could retain or possess modified anti-inflammatory properties, representing a secondary avenue for therapeutic investigation.
Potential Therapeutic Applications
Based on its proposed mechanism as an HDAC inhibitor, N-hydroxy-2,4,5-trimethoxybenzamide is a candidate for development in several therapeutic areas.
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Oncology: As a primary application, it could be investigated for various solid and hematological malignancies where HDAC inhibitors have shown efficacy. This includes cutaneous T-cell lymphoma, peripheral T-cell lymphoma, and multiple myeloma.
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Neurodegenerative Diseases: Emerging research has implicated HDACs in the pathology of diseases like Huntington's and Alzheimer's, making HDAC inhibitors a topic of interest.
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Inflammatory Disorders: Given the anti-inflammatory properties of its precursor, it may have potential in treating chronic inflammatory conditions.
Analytical Methodologies
Robust analytical methods are critical for ensuring the purity, stability, and quantification of the compound in research and development settings.
Key Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): The cornerstone for purity assessment and quantification. A reverse-phase method is most appropriate. [4][5]* Mass Spectrometry (MS): Used for structural confirmation by providing an accurate mass-to-charge ratio, confirming the molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unequivocal structural elucidation by providing detailed information about the carbon-hydrogen framework of the molecule. [6]
Protocol: Reverse-Phase HPLC Method for Purity Analysis
This protocol provides a starting point for method development.
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Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [4]3. Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 mixture.
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Flow Rate: 1.0 mL/min. [4]5. Detection Wavelength: Scan for optimal absorbance using a PDA detector, likely in the 210-280 nm range. [4]6. Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent.
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Injection and Analysis: Inject the sample and record the chromatogram to determine the retention time and peak area, which corresponds to purity.
Caption: Standard analytical workflow for compound characterization.
Future Research Directions
While the theoretical profile of N-hydroxy-2,4,5-trimethoxybenzamide is promising, extensive experimental validation is required.
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In Vitro Efficacy: The compound should be screened against a panel of HDAC isoforms to determine its potency and selectivity. [7]Subsequent testing in various cancer cell lines will establish its anti-proliferative and pro-apoptotic activity.
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Mechanism Validation: Western blot analysis can be used to confirm histone hyperacetylation and changes in key cell cycle and apoptotic proteins following treatment.
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Pharmacokinetics and In Vivo Studies: If in vitro results are positive, studies in animal models are necessary to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and safety profile.
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Lead Optimization: The 2,4,5-trimethoxy substitution pattern can be systematically modified to explore structure-activity relationships (SAR) and potentially develop derivatives with improved potency, selectivity, or pharmacokinetic properties. [8]
Conclusion
N-hydroxy-2,4,5-trimethoxybenzamide is a molecule of significant interest for drug discovery, primarily due to its strong potential as a histone deacetylase inhibitor. Its synthesis is straightforward from commercially available starting materials, and its characterization can be achieved using standard analytical techniques. The well-understood mechanism of hydroxamic acid-based HDAC inhibitors provides a solid foundation for investigating its therapeutic utility in oncology and potentially other diseases. Future research should focus on rigorous in vitro and in vivo validation to translate its theoretical promise into tangible therapeutic potential.
References
[9]Google Patents. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid. Available from:
[10]PubMed Central (PMC). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. Available from: [Link]
[11]PubMed Central (PMC). N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide. Available from: [Link]
[12]Mol-Instincts. N-(2-{2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide. Available from: [Link]
[13]PubChem. Trimethobenzamide. Available from: [Link]
[1]PubChem. N-Hydroxy-3,4,5-trimethoxybenzamide. Available from: [Link]
[14]PubChem. N-hydroxy-3-(2-phenethyl-1-(3,4,5-trimethoxybenzyl)-1H-benzo[d]imidazol-5-yl)acrylamide. Available from: [Link]
[15]National Institutes of Health (NIH). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]
[16]PubChem. 3-(4-Hydroxy-3-Methoxyphenyl)-N-(2-(4-Hydroxyphenyl)-2-Methoxyethyl)Acrylamide. Available from: [Link]
[17]PubMed. 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. Available from: [Link]
[18]PubMed Central (PMC). New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. Available from: [Link]
[4]ResearchGate. (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Available from: [Link]
[19]ResearchGate. (PDF) Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Available from: [Link]
[20]Johnson & Johnson. Subcutaneous amivantamab delivers promising 45 percent overall response rate with median duration of 7.2 months in recurrent or metastatic head and neck cancer. Available from: [Link]
[21]Google Patents. FR2531079A1 - N-(4-Hydroxybenzyl)-3,4,5-trimethoxybenzamide and process for the preparation of trimethobenzamide hydrochloride. Available from:
[22]MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available from: [Link]
[5]National Institutes of Health (NIH). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available from: [Link]
[23]PubMed Central (PMC). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available from: [Link]
[24]ResearchGate. [a] Synthesis of the N‐(2,4,6‐trimethoxybenzyloxyated)... Available from: [Link]
[25]PubMed Central (PMC). Bioactive heterocycles containing endocyclic N-hydroxy groups. Available from: [Link]
[7]PubMed Central (PMC). Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells. Available from: [Link]
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